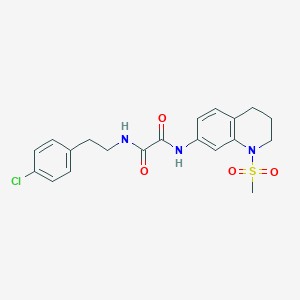

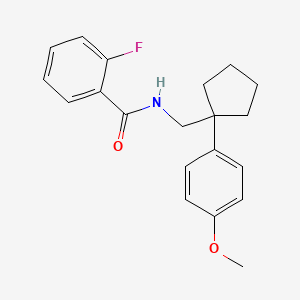

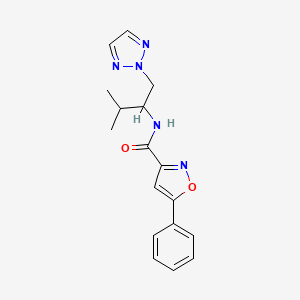

N1-(4-chlorophenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with readily available arylsulfonyl hydrazides and proceeding through a series of bond-forming events including C-S, C-C, and C-halogen bonds to build molecular complexity. For example, a cascade three-component halosulfonylation of 1,7-enynes has been established for efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the intricate synthetic routes possible for generating complex molecules (Zhu et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the precise arrangement of atoms within a molecule. For related compounds, studies have detailed the crystalline structures and provided insights into the planarity of tetrazole rings and the conformation of aryl rings, which are crucial for understanding the reactivity and interaction of these molecules with biological targets or materials (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be diverse, including Pictet-Spengler cyclizations, sulfonylation, and halosulfonylation, which lead to the formation of various functional groups that significantly affect the chemical properties of the molecules. For instance, the sulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones demonstrates the chemical reactivity of these compounds and their potential for further functionalization (Zhu et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are vital for the practical application of these compounds. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to study these properties, although specific studies on N1-(4-chlorophenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide are not directly cited in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, define the potential applications of these compounds. Studies have shown that sulfonyl groups can impart significant selectivity and reactivity to the molecules, making them suitable for targeted chemical synthesis or as inhibitors of specific enzymes (Grunewald et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pro-Apoptotic Effects in Cancer Cells

Compounds with sulfonamide fragments, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride and related derivatives, have been synthesized and evaluated for their anticancer activity. These compounds were found to significantly reduce cell proliferation in various cancer cell lines by inducing the mRNA expression of pro-apoptotic genes and activating apoptotic pathways through p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Nanosized N-Sulfonated Brönsted Acidic Catalyst for Synthesis

A novel nano-sized N-sulfonic acid catalyst was used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, showing efficiency and reusability without loss of catalytic activity (Goli-Jolodar et al., 2016).

Cascade Halosulfonylation Toward 3,4-Dihydroquinolin-2(1H)-ones

A new method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones through cascade halosulfonylation of 1,7-enynes was developed, showcasing a route to rapidly build molecular complexity (Zhu et al., 2016).

Antimicrobial and Antioxidant Applications

Antibacterial and Antifungal Activities

Arylsulfonamide-based quinolines were synthesized and evaluated for antimicrobial activities. Some compounds showed significant growth-inhibitory activity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Zięba et al., 2013).

Antioxidant and Antimicrobial Agents

A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant and antimicrobial activities. Some compounds showed remarkable DPPH free radical scavenging activity and significant antifungal and antibacterial properties (Kumar & Vijayakumar, 2017).

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4S/c1-29(27,28)24-12-2-3-15-6-9-17(13-18(15)24)23-20(26)19(25)22-11-10-14-4-7-16(21)8-5-14/h4-9,13H,2-3,10-12H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNZHIUUICTDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorophenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)